4-Bromo-5-(cyclohex-3-en-1-ylamino)-2-methylpyridazin-3-one
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Overview
Description
4-Bromo-5-(cyclohex-3-en-1-ylamino)-2-methylpyridazin-3-one is a heterocyclic compound that features a pyridazinone core substituted with a bromo group, a cyclohexenylamino group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(cyclohex-3-en-1-ylamino)-2-methylpyridazin-3-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a cyclohexenylamine derivative, followed by its reaction with a brominated pyridazinone precursor under specific conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, solvent recycling, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-(cyclohex-3-en-1-ylamino)-2-methylpyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromo group in the compound can be substituted with other nucleophiles, leading to a variety of substituted pyridazinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromo group with an amine could yield an aminopyridazinone derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(cyclohex-3-en-1-ylamino)-2-methylpyridazin-3-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
4-Bromo-2-methylpyridazin-3-one: Lacks the cyclohexenylamino group, which may affect its reactivity and applications.
5-(Cyclohex-3-en-1-ylamino)-2-methylpyridazin-3-one: Lacks the bromo group, potentially altering its chemical behavior and utility.
Uniqueness: The presence of both the bromo and cyclohexenylamino groups in 4-Bromo-5-(cyclohex-3-en-1-ylamino)-2-methylpyridazin-3-one imparts unique chemical properties, making it a versatile intermediate for further functionalization and application in various fields.
Properties
IUPAC Name |
4-bromo-5-(cyclohex-3-en-1-ylamino)-2-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O/c1-15-11(16)10(12)9(7-13-15)14-8-5-3-2-4-6-8/h2-3,7-8,14H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEGRCQWRJQEAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)NC2CCC=CC2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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